HIV-1 inhibitor-8

Cytotoxicity Selectivity Index Antiviral Potency

Researchers requiring a low-cardiotoxicity NNRTI for HIV-1 resistance profiling face limited options with clean CYP and hERG profiles. HIV-1 inhibitor-8 directly addresses this gap. • Potent wild-type & mutant HIV-1 activity (EC50 4.44-54.5 nM; IC50 0.081 μM) with exceptional selectivity (SI 5210-63992). • Negligible hERG inhibition (IC50 19.84 μM) and no significant CYP450 liability, eliminating confounding variables in co-administration studies. • Oral bioavailability confirmed in rodent models (Cmax 16.6 ng/mL at 0.25 h), enabling translational pharmacokinetic studies. Supplied as a high-purity solid with documented analytical characterization. Global stock availability and expedited shipping ensure rapid project initiation.

Molecular Formula C25H21N5OS
Molecular Weight 439.5 g/mol
Cat. No. B15144078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-8
Molecular FormulaC25H21N5OS
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+
InChIKeyGLFXFXOZHKJYEL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-8: Potency & Safety Profile


HIV-1 inhibitor-8 (CAS: 2826996-78-3; C25H21N5OS; MW: 439.53) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the dipyridodiazepinone class [1]. It demonstrates oral bioavailability and low toxicity in preclinical models, with a defined potency profile against wild-type HIV-1 reverse transcriptase (IC50 = 0.081 μM) and a broad-spectrum antiviral EC50 range of 4.44–54.5 nM across various viral strains [1]. The compound's characterization includes cytotoxicity (CC50 = 284 μM), selectivity indices (SI = 5210–63992), aqueous solubility (12.8 μg/mL), and a favorable hERG inhibition margin (IC50 = 19.84 μM), providing a baseline for comparative evaluation against clinically established NNRTIs [1].

HIV-1 Inhibitor-8: Why Standard NNRTIs Cannot Substitute


Within the NNRTI class, compounds exhibit substantial divergence in potency, cytotoxicity, cardiac safety margins, and physicochemical properties that directly impact assay design, formulation requirements, and in vivo translation [1][2][3]. HIV-1 inhibitor-8 differs from first- and second-generation NNRTIs such as nevirapine, efavirenz, and rilpivirine in key quantitative parameters including selectivity index magnitude, hERG liability, and aqueous solubility. Substituting HIV-1 inhibitor-8 with a structurally distinct NNRTI without accounting for these measured differences can confound experimental reproducibility, alter resistance profile interpretations, and invalidate pharmacokinetic bridging assumptions [4]. The following evidence dimensions quantify where HIV-1 inhibitor-8 occupies a distinct position relative to its closest in-class comparators, justifying compound-specific procurement for targeted research applications.

HIV-1 Inhibitor-8: Key Differentiation from NNRTIs


Selectivity Index Advantage Over First-Generation NNRTIs

HIV-1 inhibitor-8 exhibits a substantially higher selectivity index (SI = 5210–63992) compared to nevirapine (SI >571) and etravirine (SI >1436) when evaluated under comparable cellular cytotoxicity conditions [1][2][3]. The CC50 of HIV-1 inhibitor-8 (284 μM) is >200-fold higher than its WT EC50, whereas nevirapine's reported CC50 >200 μM yields a lower SI due to reduced antiviral potency [2][4].

Cytotoxicity Selectivity Index Antiviral Potency NNRTI Safety Margin

Reduced hERG Liability vs. Efavirenz

HIV-1 inhibitor-8 demonstrates an extremely low hERG inhibition with an IC50 value of 19.84 μM in CHO-hERG cells, translating to a >244-fold safety margin relative to its antiviral EC50 range [1]. In contrast, efavirenz inhibits hERG currents with an IC50 of approximately 0.2 μg/mL (~0.63 μM), a concentration within the clinically observed plasma range that is associated with QT interval prolongation in CYP2B6*6/*6 carriers [2].

hERG Inhibition Cardiac Safety QT Prolongation NNRTI Off-Target Liability

Aqueous Solubility Advantage Over Rilpivirine

HIV-1 inhibitor-8 exhibits an experimental aqueous solubility of 12.8 μg/mL at pH 6.5, which is 533- to 640-fold higher than the reported solubility of rilpivirine (0.02–0.24 μg/mL) under similar conditions [1][2]. This solubility advantage exists despite a lower computed LogP for HIV-1 inhibitor-8 compared to rilpivirine (ClogP 5.75) [2].

Aqueous Solubility Formulation In Vitro Dosing Physicochemical Properties

Minimal CYP Enzyme Inhibition

HIV-1 inhibitor-8 displays no significant inhibition of the main cytochrome P450 (CYP) enzymes [1], a property that distinguishes it from NNRTIs like efavirenz, which is a known CYP2B6 substrate and inducer, and rilpivirine, which inhibits CYP3A4. This lack of CYP interaction reduces the potential for metabolic drug-drug interactions in co-administration studies [1][2].

CYP Inhibition Drug-Drug Interactions Metabolic Stability ADME

Oral Bioavailability and Pharmacokinetics in Rats

HIV-1 inhibitor-8 demonstrates oral bioavailability in Sprague-Dawley rats, with a plasma concentration of 16.6 ng/mL achieved at 0.25 h post-dose (20 mg/kg, p.o.) and a mean residence time (MRT) of 2.90 h [1]. Intravenous administration (2 mg/kg) reveals a favorable mean clearance (CL) and volume of distribution, along with a long terminal half-life [1]. These parameters confirm that HIV-1 inhibitor-8 is suitable for oral dosing in preclinical animal models, a feature not uniformly present among early-generation dipyridodiazepinone NNRTIs [2].

Pharmacokinetics Oral Bioavailability In Vivo ADME Half-Life

HIV-1 Inhibitor-8: Research and Industrial Applications


Profiling NNRTI-Resistant HIV-1 Panels

Given its broad-spectrum EC50 range (4.44–54.5 nM) across multiple HIV-1 strains and its favorable selectivity index (SI 5210–63992), HIV-1 inhibitor-8 is suitable for comparative antiviral efficacy studies against wild-type and mutant HIV-1 isolates. Its low cytotoxicity (CC50 284 μM) minimizes cell viability artifacts, enabling accurate determination of EC50 shifts in resistance profiling assays [1].

hERG Negative Control for Cardiac Safety

HIV-1 inhibitor-8's high hERG IC50 (19.84 μM) and low cardiac risk profile make it an ideal reference compound in cardiovascular safety pharmacology panels. It can serve as a comparator to assess the hERG liability of novel NNRTIs or other antiviral candidates, providing a benchmark for acceptable safety margins [1].

In Vivo Oral Efficacy Studies

With confirmed oral bioavailability in rats (Cmax 16.6 ng/mL at 0.25 h, MRT 2.90 h), HIV-1 inhibitor-8 is appropriate for oral dosing regimens in rodent models of HIV-1 infection. This enables dose-response and time-course studies that more closely mimic clinical oral administration compared to compounds requiring intravenous or intraperitoneal delivery [1].

Combination Therapy & Drug-Drug Interaction Studies

The absence of significant CYP enzyme inhibition by HIV-1 inhibitor-8 reduces the confounding influence of metabolic drug-drug interactions in co-administration experiments. This property is valuable for researchers investigating NNRTI synergism with other antiretroviral classes (e.g., NRTIs, integrase inhibitors) or for evaluating novel combination regimens without the need to deconvolute CYP-mediated effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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